molecular formula C9H8N2O2 B1296457 3-methylquinazoline-2,4(1H,3H)-dione CAS No. 607-19-2

3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B1296457
CAS No.: 607-19-2
M. Wt: 176.17 g/mol
InChI Key: LFGZKCYBINPOTA-UHFFFAOYSA-N
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Description

3-Methylquinazoline-2,4(1H,3H)-dione (CAS 607-19-2) is a derivative of the privileged quinazolinone scaffold, a structure of high interest in medicinal chemistry due to its diverse pharmacological potential . This compound features the core quinazoline-2,4(1H,3H)-dione structure, which is a key pharmacophore in various approved pharmaceuticals and biologically active agents . Researchers value this scaffold for its wide spectrum of biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . In scientific research, quinazoline-2,4(1H,3H)-dione derivatives have been identified as promising fluoroquinolone-like inhibitors, showing activity against bacterial gyrase and DNA topoisomerase IV, making them valuable templates in the search for new antimicrobial agents to combat resistant bacterial strains . The specific 3-methyl derivative serves as a versatile building block or intermediate for the design and synthesis of novel compounds in drug discovery programs . Its molecular formula is C 9 H 8 N 2 O 2 with a molecular weight of 176.17 g/mol . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGZKCYBINPOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322447
Record name 3-methylquinazoline-2,4(1H,3H)-dione
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-19-2
Record name 607-19-2
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Record name 3-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Preparation Methods

Solvent Effects on Yield

A study evaluated different solvents for their efficacy in promoting the cyclization reaction:

Solvent Temperature (°C) Time (h) Yield (%)
Acetonitrile 50 2 85
Acetonitrile 25 6 94
Water 85 6 94
Water 25 12 92

This table illustrates that acetonitrile and water provide high yields under varied conditions, emphasizing the importance of solvent choice in these reactions.

Advanced Synthesis Techniques

Recent advancements in synthetic methodologies have introduced eco-friendly approaches that streamline synthesis while reducing waste.

One-Pot Synthesis

An innovative one-pot synthesis method has been developed that combines multiple steps into a single reaction vessel, significantly improving efficiency:

  • Procedure :
    • Combine anthranilic acid derivatives with potassium cyanate and acetic acid in a suitable solvent.
    • Monitor the reaction for completion using LC-MS analysis.
    • Acidify and filter to isolate the product.

This method has shown promise in minimizing steps and maximizing yields while maintaining environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound has shown potential as an antibacterial, antifungal, and anticancer agent.

    Medicine: Quinazolinone derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Mechanistic Insights

  • Methyl Group Impact : The C3-methyl group in 3-methylquinazoline-2,4(1H,3H)-dione enhances hydrophobic interactions with enzyme active sites, improving binding affinity .
  • Halogen Effects : Iodine at C8 (8-iodo derivative) increases antiviral potency via halogen bonding with viral proteases, whereas bromine or chlorine substitutions show reduced efficacy .
  • Bulkier Groups: Phenyl or phenoxy groups (e.g., 3-phenyl or 6-phenoxy derivatives) improve membrane permeability but may introduce steric hindrance, reducing target engagement .

Case Studies and Research Findings

Anticancer Activity

  • 3-Methylquinazoline-2,4-dione: Demonstrated 80% inhibition of human topoisomerase II at 5 µM, outperforming non-methylated analogues .
  • 7-Chloro-3-methyl Derivative : Showed synergistic effects in combination with cisplatin, reducing tumor growth by 60% in murine models .

Antimicrobial Activity

  • 8-Iodoquinazoline-2,4-dione : Achieved EC₅₀ = 0.5 µM against vaccinia virus, significantly lower than acyclovir (EC₅₀ = 2 µM) .
  • 3-Methyl-6-phenoxypyrimidine-2,4-dione: Inhibited 77% of C. albicans growth at 10 µM, attributed to phenoxy-mediated disruption of fungal cell membranes .

Biological Activity

3-Methylquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current research findings on its biological activity, including detailed data tables and case studies.

1. Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit promising antimicrobial properties. For instance, a series of synthesized derivatives were evaluated against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The most effective compounds demonstrated broad-spectrum activity:

Compound Inhibition Zone (mm) MIC (mg/mL) Target Strain
131565Escherichia coli
151280Staphylococcus aureus
14a1270Staphylococcus aureus
14b1375Candida albicans

Among these, compound 13 showed significant inhibition against E. coli, while compound 15 exhibited moderate activity against multiple strains, including S. aureus and C. albicans .

2. Antiviral Activity

Quinazoline derivatives have also been investigated for their antiviral properties. A study focused on the synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives revealed that certain compounds possess potent anti-hepatitis C virus (HCV) activity:

Compound EC50 (µM) Therapeutic Index (TI)
10n<101.7
10p<101.9
Ribavirin202.3

The most potent compound in this series had an EC50 value of 6.4 µM, indicating superior efficacy compared to ribavirin .

3. Anticancer Activity

The anticancer potential of quinazoline-2,4(1H,3H)-diones has been extensively studied. A comprehensive evaluation of various derivatives against human tumor cell lines yielded significant results:

Compound Average logGI50
60-6.1
65-6.13
69-6.44
72-6.39

These compounds exhibited substantial inhibition of tumor cell proliferation, with structure-activity relationship (SAR) studies identifying key substituents that enhance activity .

4. Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer activities, quinazoline derivatives have shown anti-inflammatory effects. For example, one study highlighted a derivative that inhibited nitric oxide synthesis and interleukin-6 secretion in murine macrophages, demonstrating potential for treating acute lung injury:

  • Compound : 4a
  • Effects : Reduced neutrophil infiltration and tissue lesions in LPS-induced models.

This compound represents a promising avenue for developing safer agents targeting inflammation-mediated conditions .

5. Case Studies and Research Findings

Several case studies illustrate the diverse applications of quinazoline derivatives:

  • A study synthesized novel quinazoline derivatives that showed specific inhibitory activity against vaccinia and adenovirus with EC50 values significantly lower than reference drugs .
  • Another investigation into dual inhibitors targeting c-Met/VEGFR-2 revealed promising results for cancer treatment strategies .

Q & A

Basic Research Questions

Q. What conventional methods are used to synthesize 3-methylquinazoline-2,4(1H,3H)-dione, and what are their limitations?

  • Methodological Answer : Traditional synthesis routes involve cyclization of anthranilic acid derivatives with reagents like phosgene or chlorosulfonyl isocyanate, as well as reactions of 2-aminobenzonitrile with CO₂ under high-pressure conditions . These methods often require toxic reagents (e.g., phosgene), multistep procedures, and generate stoichiometric waste, limiting scalability and environmental compatibility . For example, nitric acid-mediated nitration of quinazoline-dione precursors in sulfuric acid yields derivatives but demands strict temperature control (0°C) and purification via column chromatography .

Q. How can NMR spectroscopy be applied to characterize this compound derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For instance, the methyl group at position 3 in 3-methylquinazoline-dione shows distinct upfield shifts (~δ 3.3–3.5 ppm in ¹H NMR), while carbonyl carbons (C-2 and C-4) appear at ~δ 155–165 ppm in ¹³C NMR . Two-dimensional NMR experiments (e.g., COSY, HSQC) resolve overlapping signals in complex derivatives, such as those with biphenyl or trifluoromethyl substituents .

Q. What safety precautions are essential when handling quinazoline-dione derivatives?

  • Methodological Answer : Hazard statements (H302, H315, H319, H335) indicate risks of toxicity via ingestion, skin irritation, and respiratory sensitization. Use fume hoods for reactions involving volatile reagents (e.g., HNO₃, H₂SO₄), and store compounds in dry, dark environments to prevent decomposition . Safety protocols include wearing nitrile gloves and goggles, as well as neutralizing acidic waste before disposal .

Advanced Research Questions

Q. How do ionic liquids or deep eutectic solvents improve the synthesis of quinazoline-diones using CO₂?

  • Methodological Answer : Ionic liquids like 1-methylhydantoin anion-functionalized variants activate CO₂ and 2-aminobenzonitrile via multiple-site interactions (e.g., hydrogen bonding), enabling room-temperature reactions at atmospheric pressure with yields >90% . Deep eutectic solvents (e.g., choline chloride-urea) replace volatile organic solvents, enhancing reaction efficiency while reducing environmental impact. Optimization requires tuning solvent basicity and CO₂ solubility .

Q. What advanced spectroscopic techniques resolve structural ambiguities in halogenated quinazoline-diones?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H]⁺ for 7-iodo derivatives: m/z calc. 316.96, obs. 316.95) . X-ray crystallography provides unambiguous confirmation of regiochemistry, as demonstrated for 6-nitroquinazoline-2,4(1H,3H)-dione, where nitro-group orientation impacts π-stacking interactions . For unstable intermediates, in-situ FTIR monitors reaction progress by tracking carbonyl stretching frequencies .

Q. How can computational modeling predict the bioactivity of 3-methylquinazoline-dione derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates electron distribution at the C-6 position to guide electrophilic substitution reactions. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like HIV reverse transcriptase, identifying key interactions (e.g., hydrogen bonds with Lys101) . QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity, aiding in rational design .

Q. What strategies address contradictions in reported reaction yields for CO₂-based syntheses?

  • Methodological Answer : Discrepancies arise from catalyst loading (5–20 mol%), CO₂ pressure (0.1–2 MPa), and solvent polarity. Systematic Design of Experiments (DoE) identifies optimal conditions: for example, tributylethylphosphonium-based ionic liquids achieve 95% yield at 80°C/0.1 MPa, while amine catalysts require higher pressures . Kinetic studies (e.g., time-resolved in-situ NMR) reveal rate-limiting steps, such as carbamate intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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